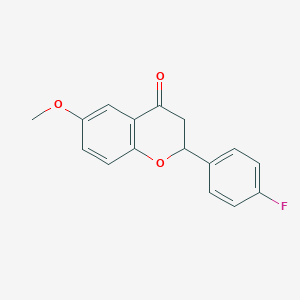
2-(4-Fluorofenil)-6-metoxicroman-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-6-methoxychroman-4-one is an organic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorophenyl group and a methoxy group in its structure makes this compound particularly interesting for medicinal chemistry research.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-6-methoxychroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Fluorophenyl)-6-methoxychroman-4-one may also interact with various cellular targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 2-(4-Fluorophenyl)-6-methoxychroman-4-one may also influence a range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that 2-(4-Fluorophenyl)-6-methoxychroman-4-one may have a range of effects at the molecular and cellular level.
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization using an acid catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Cyclization Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)-6-methoxychroman-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-6-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-6-methoxyquinone.
Reduction: Formation of 2-(4-Fluorophenyl)-6-methoxychroman-4-ol.
Substitution: Formation of 2-(4-Bromophenyl)-6-methoxychroman-4-one or 2-(4-Nitrophenyl)-6-methoxychroman-4-one.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-6-methoxychroman-4-one
- 2-(4-Bromophenyl)-6-methoxychroman-4-one
- 2-(4-Methylphenyl)-6-methoxychroman-4-one
Uniqueness
2-(4-Fluorophenyl)-6-methoxychroman-4-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets. This makes 2-(4-Fluorophenyl)-6-methoxychroman-4-one a valuable compound for medicinal chemistry research.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-6-methoxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARCHUJAXLHBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
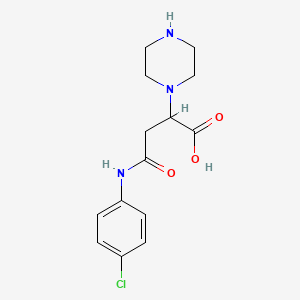

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)
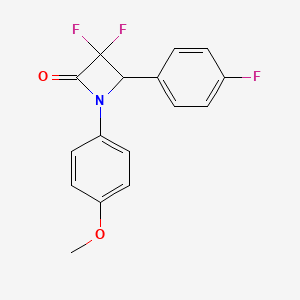
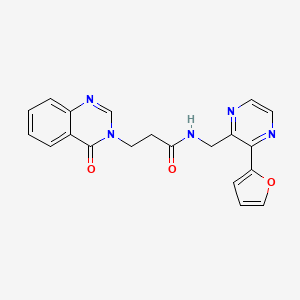
![5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2558965.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)


![4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2558974.png)
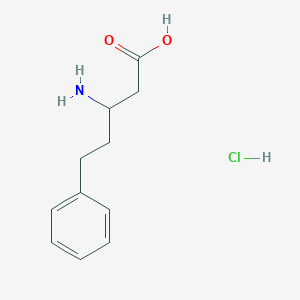
![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)
